molecular formula C3H5ClF5N B049298 2,2,3,3,3-Pentafluoropropylamine hydrochloride CAS No. 374-14-1

2,2,3,3,3-Pentafluoropropylamine hydrochloride

Cat. No.: B049298
CAS No.: 374-14-1
M. Wt: 185.52 g/mol
InChI Key: MBDLWFISOWMXMI-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropylamine hydrochloride is a chemical compound with the molecular formula C3H5ClF5N. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability to the molecule. This compound is used in various scientific and industrial applications, including organic synthesis and as an intermediate in the production of other chemicals .

Preparation Methods

The preparation of 2,2,3,3,3-Pentafluoropropylamine hydrochloride involves several synthetic routes. One common method is the reaction of pentafluoropropylamine with hydrochloric acid. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve the use of more advanced techniques and equipment to scale up the synthesis process efficiently.

Chemical Reactions Analysis

2,2,3,3,3-Pentafluoropropylamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropylamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

2,2,3,3,3-Pentafluoropropylamine hydrochloride can be compared with other similar compounds, such as:

  • 2,2,2-Trifluoroethylamine hydrochloride
  • 2,2-Difluoroethylamine
  • 3,3,3-Trifluoropropylamine

These compounds share similar structural features, such as the presence of fluorine atoms, but differ in the number and position of these atoms. The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F5N.ClH/c4-2(5,1-9)3(6,7)8;/h1,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDLWFISOWMXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649104
Record name 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-14-1
Record name 2,2,3,3,3-Pentafluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-Pentafluoropropylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How does 2,2,3,3,3-Pentafluoropropylamine hydrochloride improve the performance of flexible perovskite solar cells?

A1: PFPACl, when introduced during the fabrication of perovskite films, acts as a multifunctional additive. [] It interacts with the precursor components of the perovskite material, influencing the formation of the final film. [] Nuclear Magnetic Resonance (NMR) spectroscopy revealed that PFPACl forms supramolecular complexes with formamidinium iodide (FAI), a key component of the perovskite precursor. [] This preorganization of components in solution is thought to be crucial for achieving high-quality films.

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